molecular formula C13H10ClNO4 B14131880 2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene

2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene

Cat. No.: B14131880
M. Wt: 279.67 g/mol
InChI Key: RPHHOZAROZKTSI-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene is an organic compound with a complex aromatic structure It is characterized by the presence of a chloro group, a methoxyphenoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene typically involves the nitration of 2-Chloro-1-(4-methoxyphenoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: 2-Amino-1-(4-methoxyphenoxy)-4-nitrobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Chloro-1-(4-hydroxyphenoxy)-4-nitrobenzene.

Scientific Research Applications

2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenoxy group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-methoxy-4-methylbenzene
  • 2-Chloro-1-(4-methoxyphenoxy)-4-(methylsulfonyl)benzene
  • 2-Chloro-1-methoxy-4-(4-methoxyphenoxy)benzene

Uniqueness

2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene is unique due to the presence of both a nitro group and a methoxyphenoxy group, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H10ClNO4

Molecular Weight

279.67 g/mol

IUPAC Name

2-chloro-1-(4-methoxyphenoxy)-4-nitrobenzene

InChI

InChI=1S/C13H10ClNO4/c1-18-10-3-5-11(6-4-10)19-13-7-2-9(15(16)17)8-12(13)14/h2-8H,1H3

InChI Key

RPHHOZAROZKTSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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